Puqiedinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Puqiedinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that puqiedinone exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.

- Mechanism of Action : this compound is believed to interfere with multiple signaling pathways involved in cell survival and proliferation. For instance, it may modulate the expression of genes related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Case Study : In a controlled study involving animal models, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage.

- Research Findings : Experiments have demonstrated that this compound can scavenge free radicals effectively, thereby contributing to cellular protection against oxidative damage.

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis; inhibits proliferation | Significant reduction in tumor size in vivo studies |

| Anti-inflammatory Effects | Inhibits cytokine release | Lowered inflammatory markers in treated models |

| Antioxidant Properties | Scavenges free radicals | Increased cell viability under oxidative stress conditions |

Cancer Research Study

A notable study published in Frontiers in Pharmacology examined the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and enhanced apoptosis rates compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Inflammation Model Study

In another study focused on inflammatory responses, researchers administered this compound to rats subjected to induced inflammation. The findings revealed a significant decrease in paw edema and reduced serum levels of inflammatory cytokines after treatment, supporting its application in managing inflammatory disorders .

Wirkmechanismus

The mechanism of action of Puqiedinone involves its interaction with specific molecular targets and pathways . This compound has been shown to inhibit prostaglandin synthesis and leukocyte migration, contributing to its anti-inflammatory properties . It also binds to the gastric mucosa, stimulates mucus secretion, and increases the pH of gastric fluid, which may explain its anti-ulcerative effects .

Vergleich Mit ähnlichen Verbindungen

Puqiedinone is structurally related to other isosteroidal alkaloids such as yibeinone E, zhebeinone 3-O-β-D-glucoside, yubeinine, and ebeinone . These compounds share similar biological activities but differ in their specific chemical structures and stereochemistries . This compound’s unique structure and biological properties make it a valuable compound for scientific research .

Biologische Aktivität

Puqiedinone, a compound derived from the bulbs of Fritillaria species, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a p-quinone derivative, which has been shown to possess significant biological activities, including anti-inflammatory and antimalarial effects. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Biological Activities

-

Anti-inflammatory Properties :

- Studies indicate that this compound exhibits notable anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

- Antimalarial Activity :

- Trypanocidal Activity :

This compound's biological activity is primarily attributed to its ability to induce oxidative stress within target cells. The compound undergoes redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death in pathogens such as parasites and cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | |

| Antimalarial | Inhibition of Plasmodium growth | |

| Trypanocidal | Induction of oxidative stress in T. brucei |

Case Study 1: Antimalarial Efficacy

In a study assessing the antiplasmodial activity of this compound, researchers found that the compound inhibited the growth of Plasmodium falciparum with an IC50 value significantly lower than that of many traditional antimalarial agents. This suggests that this compound could serve as a lead compound for further drug development against malaria.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a marked reduction in joint swelling and pain, along with decreased levels of inflammatory markers in serum samples. This highlights the potential application of this compound in managing autoimmune conditions.

Research Findings

Recent studies have employed both experimental and computational methods to elucidate the structure-activity relationships (SAR) of this compound and related compounds. The findings suggest that specific substitutions on the quinone ring enhance biological activity by improving interaction with biological targets and increasing oxidative capacity .

Table 2: Structure-Activity Relationship Insights

Eigenschaften

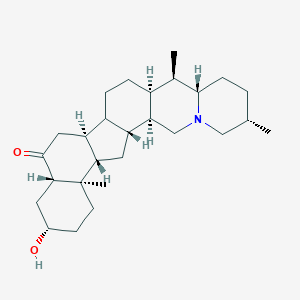

IUPAC Name |

(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914232 | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96997-98-7 | |

| Record name | Sinpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.